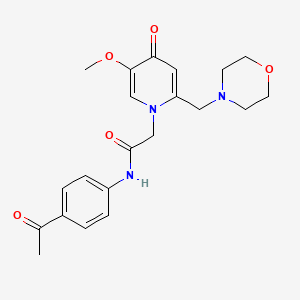
N-(4-acetylphenyl)-2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining an acetylphenyl group, a methoxy group, a morpholine ring, and a dihydropyridine moiety, which contribute to its diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the dihydropyridine core is replaced by morpholine.
Acetylation and Methoxylation: The acetylphenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with acetyl and methoxy groups under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution may involve reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitution may use nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it could inhibit key enzymes in the biosynthesis of inflammatory mediators or activate receptors that induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Acetylphenyl)-2-(4-oxopyridin-1(4H)-yl)acetamid: Fehlt die Methoxy- und Morpholin-Gruppe, was seine Bioaktivität möglicherweise verringert.
N-(4-Acetylphenyl)-2-(5-Methoxy-4-oxopyridin-1(4H)-yl)acetamid: Ähnlich, aber ohne die Morpholin-Einheit, was möglicherweise die Löslichkeit und Bindungseigenschaften beeinflusst.
Einzigartigkeit
N-(4-Acetylphenyl)-2-(5-Methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamid ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Morpholin-Einheit unterscheidet es insbesondere von anderen ähnlichen Verbindungen und kann möglicherweise sein pharmakokinetisches Profil verbessern.
Eigenschaften
Molekularformel |
C21H25N3O5 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O5/c1-15(25)16-3-5-17(6-4-16)22-21(27)14-24-13-20(28-2)19(26)11-18(24)12-23-7-9-29-10-8-23/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
KFUKSTLZUCBWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















